DZ2002
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DZ2002 is a reversible type III S-adenosyl-L-homocysteine hydrolase inhibitor. It has shown significant anti-inflammatory and immunosuppressive activities in various in vivo and in vitro studies . This compound has been explored for its potential therapeutic applications in treating autoimmune diseases, such as systemic sclerosis and lupus syndrome .
Preparation Methods
Synthetic Routes and Reaction Conditions
DZ2002 is synthesized through a series of chemical reactions involving the formation of ester bonds. The key intermediate, methyl (S)-4-(6-amino-9H-purin-9-yl)-2-hydroxybutanoate, is prepared through esterification reactions . The reaction conditions typically involve the use of methanol to deactivate blood carboxylesterases during sampling .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified through various chromatographic techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
DZ2002 undergoes several types of chemical reactions, including:
Oxidation and Reduction: These reactions are less common for this compound but may occur under specific conditions.
Common Reagents and Conditions
Hydrolysis: Carboxylesterases are the primary reagents involved in the hydrolysis of this compound.
Oxidation and Reduction: Specific oxidizing or reducing agents may be used under controlled conditions.
Major Products Formed
The major product formed from the hydrolysis of this compound is 4-(6-amino-9H-purin-9-yl)-2-hydroxybutyric acid .
Scientific Research Applications
Chemistry: Used as a model compound to study ester hydrolysis and enzyme inhibition.
Biology: Investigated for its effects on cellular processes, including cell proliferation and migration.
Medicine: Explored for its therapeutic potential in treating autoimmune diseases, such as systemic sclerosis and lupus syndrome.
Mechanism of Action
DZ2002 exerts its effects by inhibiting S-adenosyl-L-homocysteine hydrolase, leading to the modulation of various signaling pathways. It interferes with the STAT3-PI3K-Akt-NF-κB pathway, which plays a crucial role in inflammation and immune responses . Additionally, this compound affects the TLR-mediated antigen-presenting cell response, thereby modulating immune cell activation and cytokine production .
Comparison with Similar Compounds
DZ2002 is unique compared to other S-adenosyl-L-homocysteine hydrolase inhibitors due to its reversible inhibition and low cytotoxicity . Similar compounds include:
DZ2001: Another S-adenosyl-L-homocysteine hydrolase inhibitor with different pharmacokinetic properties.
DZ2003: A structurally similar compound with varying degrees of immunosuppressive activity.
This compound stands out due to its potent anti-inflammatory and immunosuppressive effects, making it a promising candidate for therapeutic applications .
Properties
IUPAC Name |
methyl 4-(6-aminopurin-9-yl)-2-hydroxybutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O3/c1-18-10(17)6(16)2-3-15-5-14-7-8(11)12-4-13-9(7)15/h4-6,16H,2-3H2,1H3,(H2,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKGMGPCSSJYOT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCN1C=NC2=C(N=CN=C21)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33231-14-0 |
Source
|
Record name | DZ-2002 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033231140 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DZ-2002 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/58408S5CB9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.